molecular formula C20H31NO3 B11319730 N-(1,3-benzodioxol-5-ylmethyl)-2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethanamine

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethanamine

Cat. No.: B11319730
M. Wt: 333.5 g/mol
InChI Key: DMFDYEIPMKZHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2H-1,3-BENZODIOXOL-5-YL)METHYLOXAN-4-YL]ETHYL})AMINE” is a complex organic molecule featuring a benzodioxole ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2H-1,3-BENZODIOXOL-5-YL)METHYLOXAN-4-YL]ETHYL})AMINE” involves multiple steps, starting with the preparation of the benzodioxole and oxane intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

“(2H-1,3-BENZODIOXOL-5-YL)METHYLOXAN-4-YL]ETHYL})AMINE” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions typically produce amines or alcohols.

Scientific Research Applications

“(2H-1,3-BENZODIOXOL-5-YL)METHYLOXAN-4-YL]ETHYL})AMINE” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “(2H-1,3-BENZODIOXOL-5-YL)METHYLOXAN-4-YL]ETHYL})AMINE” involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “(2H-1,3-BENZODIOXOL-5-YL)METHYLOXAN-4-YL]ETHYL})AMINE” lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethanamine

InChI

InChI=1S/C20H31NO3/c1-15(2)20(8-10-24-19(3,4)13-20)7-9-21-12-16-5-6-17-18(11-16)23-14-22-17/h5-6,11,15,21H,7-10,12-14H2,1-4H3

InChI Key

DMFDYEIPMKZHSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOC(C1)(C)C)CCNCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.